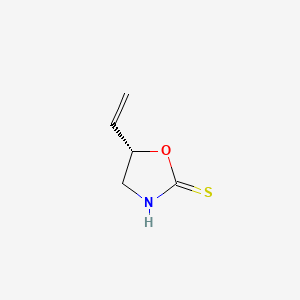

(S)-5-Vinyloxazolidine-2-thione

Overview

Description

(S)-5-Vinyloxazolidine-2-thione is a chiral compound belonging to the oxazolidinethione family This compound is characterized by the presence of an ethenyl group attached to the oxazolidinethione ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-Vinyloxazolidine-2-thione typically involves the reaction of an appropriate oxazolidinethione precursor with an ethenylating agent. One common method includes the use of vinyl halides or vinyl sulfonates in the presence of a base to introduce the ethenyl group. The reaction is usually carried out under mild conditions to preserve the chiral integrity of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The ethenyl group undergoes oxidation to form epoxides or diols:

-

Epoxidation : Reaction with meta-chloroperbenzoic acid (mCPBA) yields 5-(epoxyethyl)oxazolidine-2-thione.

-

Dihydroxylation : Osmium tetroxide (OsO₄) catalyzes anti-dihydroxylation, producing vicinal diols.

Table 2: Oxidation Pathways

| Reaction Type | Reagent | Product | Application |

|---|---|---|---|

| Epoxidation | mCPBA | 5-(Epoxyethyl)oxazolidine-2-thione | Intermediate for drug synthesis |

| Dihydroxylation | OsO₄, NMO | Vicinal diol derivative | Functional group addition |

Nucleophilic Additions

The thione sulfur acts as a nucleophile in reactions with electrophiles:

-

Alkylation : Reacts with alkyl halides (e.g., bromoethane) in ethanol under basic conditions to form S-alkyl derivatives .

-

Acylation : Combines with acyl chlorides to generate thioester products.

Key Mechanistic Insight:

The thione’s lone pair on sulfur facilitates nucleophilic attack, with reactivity enhanced in polar aprotic solvents.

Cycloaddition Reactions

The vinyl group participates in Diels-Alder reactions:

-

Dienophiles : Reacts with electron-deficient dienes (e.g., maleic anhydride) to form six-membered bicyclic adducts.

-

Conditions : Thermal activation (80–120°C) in inert solvents like dichloromethane.

Enzymatic Hydrolysis and Degradation

In biological systems, (S)-5-vinyloxazolidine-2-thione is formed via myrosinase-catalyzed hydrolysis of glucosinolates (e.g., progoitrin) :

Table 3: Enzymatic Activity Comparison

| Substrate | pH Optimum | ||

|---|---|---|---|

| Progoitrin | 0.12 | 1.2 | 6.5 |

| Sinigrin | 0.15 | 0.8 | 7.0 |

Reactivity with Metals

Scientific Research Applications

Medicinal Applications

1. Antithyroid Activity

(S)-5-Vinyloxazolidine-2-thione is primarily recognized for its antithyroid properties. It functions by inhibiting the synthesis of thyroid hormones, making it useful in treating hyperthyroidism. Research has demonstrated that this compound can reduce excessive thyroid hormone production, which is crucial for managing conditions such as Graves' disease .

2. Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound. For instance, it has been shown to exhibit dose-dependent inhibition against influenza A virus (H1N1) when tested in vitro. The compound's effectiveness was assessed through various protocols, indicating its potential role in antiviral therapies .

3. Cancer Research

The compound's role in cancer research is also notable. It has been investigated for its ability to inhibit tumor growth and metastasis. By integrating this compound into drug delivery systems, researchers aim to enhance the efficacy of chemotherapy while minimizing side effects .

Agricultural Applications

1. Plant Growth Regulation

this compound is classified as a glucosinolate derivative and plays a role in plant defense mechanisms. Its application in agriculture includes enhancing resistance to pests and diseases in crops, particularly within the Brassicaceae family. This property has implications for developing sustainable agricultural practices .

2. Animal Feed Additives

In animal nutrition, this compound has been studied for its effects on livestock health. It may contribute to the reduction of goitrogenic effects when included in animal feed, thereby improving the overall health and productivity of farm animals .

Food Science Applications

1. Nutritional Studies

The presence of this compound in food sources such as cruciferous vegetables raises interest regarding its nutritional implications. Studies indicate that this compound can influence the nutritional quality of food products by modulating the bioavailability of certain nutrients and phytochemicals .

2. Safety Assessments

The compound's safety profile is under continuous evaluation, especially concerning its occurrence in food products derived from animals fed on rapeseed extracts. Regulatory bodies monitor its levels to ensure consumer safety while recognizing its beneficial properties when consumed within safe limits .

Data Tables

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal | Antithyroid Treatment | Reduces thyroid hormone synthesis |

| Antiviral Activity | Inhibits H1N1 virus in vitro | |

| Cancer Research | Potential to inhibit tumor growth | |

| Agricultural | Plant Growth Regulation | Enhances pest resistance in Brassicaceae crops |

| Animal Feed Additives | Reduces goitrogenic effects in livestock | |

| Food Science | Nutritional Studies | Affects nutrient bioavailability |

| Safety Assessments | Monitored levels in food products for consumer safety |

Case Studies

- Antiviral Efficacy Study : A study conducted on MDCK cells demonstrated that this compound effectively inhibited the cytopathic effect induced by H1N1 virus across multiple treatment protocols, suggesting its potential as a therapeutic agent against influenza viruses .

- Agricultural Application : Research involving Brassica crops indicated that the application of this compound derivatives led to increased resistance against specific pests, highlighting its utility in sustainable agriculture practices aimed at reducing chemical pesticide use .

- Food Safety Analysis : Investigations into the presence of this compound in cow's milk revealed that monitoring its levels is crucial for ensuring food safety while allowing for the benefits associated with its consumption from plant sources .

Mechanism of Action

The mechanism by which (S)-5-Vinyloxazolidine-2-thione exerts its effects involves interactions with specific molecular targets. The ethenyl group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate cellular pathways and result in the observed biological activities. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways.

Comparison with Similar Compounds

®-5-Ethenyl-2-oxazolidinethione: The enantiomer of (S)-5-Vinyloxazolidine-2-thione, which may exhibit different biological activities due to its chiral nature.

5-Methyl-2-oxazolidinethione: A structurally similar compound with a methyl group instead of an ethenyl group.

5-Phenyl-2-oxazolidinethione: Another analog with a phenyl group, which may have different chemical and biological properties.

Uniqueness: this compound is unique due to its chiral nature and the presence of the ethenyl group, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and other fields.

Biological Activity

(S)-5-Vinyloxazolidine-2-thione, commonly known as goitrin, is a sulfur-containing compound derived from the hydrolysis of glucosinolates found in cruciferous vegetables. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula CHNOS and features a vinylic group attached to an oxazolidine ring. Its structure is crucial for its biological effects, particularly in relation to its interaction with various biological systems.

Antiviral Activity

Recent studies have highlighted the antiviral properties of this compound. Research indicates that it exhibits dose-dependent inhibition against influenza A virus (H1N1). The compound was tested using several protocols, including prevention, treatment, and virus neutralization, demonstrating significant antiviral effects across different concentrations (10 mol/L to 10 mol/L) .

Thyroid Function Modulation

Goitrin is known to affect thyroid function by inhibiting iodine uptake in the thyroid gland. This property can lead to goiter formation due to decreased thyroid hormone synthesis. The compound's goitrogenic effect is attributed to its ability to interfere with the synthesis of thyroxine and triiodothyronine hormones .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in food preservation and therapeutic contexts .

The mechanisms underlying the biological activities of this compound are diverse:

- Inhibition of Protein Biosynthesis : Similar to oxazolidinone antibiotics, goitrin may disrupt protein synthesis by binding to ribosomal RNA, although specific interactions require further investigation .

- Oxidative Stress Induction : The compound can induce oxidative stress in cells, which may contribute to its antimicrobial effects as well as its impact on plant nodulation processes .

Case Studies and Research Findings

Several studies provide insights into the biological implications of this compound:

- Influenza Virus Inhibition : A study demonstrated that goitrin significantly reduced viral loads in cell cultures infected with H1N1, indicating its potential as an antiviral agent .

- Thyroid Hormone Disruption : Research on animal models showed that dietary intake of goitrin led to significant reductions in serum thyroxine levels, corroborating its role as a goitrogen .

- Impact on Plant-Microbe Interactions : A study investigated the effects of goitrin on the nodulation process in legumes. It was found that goitrin application disrupted normal nodule development, highlighting its ecological significance .

Data Summary Table

Properties

IUPAC Name |

5-ethenyl-1,3-oxazolidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NOS/c1-2-4-3-6-5(8)7-4/h2,4H,1,3H2,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZQVYLOFLQICCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CNC(=S)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

500-12-9 (L) | |

| Record name | DL-Goitrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013190346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10274235 | |

| Record name | DL-Goitrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] | |

| Record name | Goitrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5454 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

A wide variety of chemicals, drugs, and other xenobiotics affect the second step in thyroid hormone biosynthesis. The stepwise binding of iodide to the tyrosyl residues in thyroglobulin requires oxidation of inorganic iodide (I2) to molecular (reactive) iodine (I2) by the thyroid peroxidase present in the luminal aspect (microvillar membranes) of follicular cells and adjacent colloid. Classes of chemicals that inhibit the organification of thyroglobulin include ... the thionamides (such as ... goitrin)... . | |

| Record name | GOITRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Large prisms from ether | |

CAS No. |

13190-34-6, 13997-13-2, 500-12-9 | |

| Record name | (±)-Goitrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13190-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Goitrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013190346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oxazolidinethione, 5-vinyl-, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013997132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Goitrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-vinyloxazolidine-2-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.845 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GOITRIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8KVD7J2P5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GOITRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

50 °C | |

| Record name | GOITRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.